![molecular formula C17H25N3O4S B2631661 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2320504-24-1](/img/structure/B2631661.png)
5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C17H23N3O4S. For a more detailed analysis, you may need to refer to a specific research paper or database that provides a comprehensive molecular structure analysis.Scientific Research Applications
Multicomponent Reaction Synthesis
A noteworthy approach in the synthesis of diazepane systems involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones. This method offers a short, two-step synthesis pathway, illustrating the compound's utility in generating diazepane or diazocane rings efficiently. The versatility of this synthesis method points to the potential applications of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide in medicinal chemistry and drug discovery, where such rings are common motifs (Banfi et al., 2007).
Anticancer Activity
The structural motif of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide is similar to that of compounds with demonstrated potent cytotoxic activity against various human cancer cell lines. Specifically, certain derivatives have shown remarkable cytotoxic activities and low toxicity in normal human kidney cells. This suggests that modifications of the core structure of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide could lead to new anticancer agents with selective toxicity profiles (Ravichandiran et al., 2019).
Cycloaddition Reactions
The compound's framework facilitates the synthesis of biologically active 1,4-diazepine compounds through multicomponent [5 + 2] cycloaddition reactions. This synthesis route, involving air-stable azomethine ylides, highlights its potential as a precursor in the formation of biologically relevant heterocycles, further underlining its significance in drug design and development (Lee et al., 2014).
Chymase Inhibition
In the search for novel human chymase inhibitors, derivatives of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide have been identified as potent inhibitors. The structure-activity relationship studies of these derivatives led to the identification of compounds with significant inhibitory activity, showcasing the compound's utility in the development of therapeutic agents targeting chymase, an enzyme implicated in cardiovascular diseases (Tanaka et al., 2007).
Safety and Hazards
properties
IUPAC Name |
5-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(12-15(16)17(18)21)25(22,23)20-9-3-8-19(10-11-20)13-4-2-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCNDWNQMRTHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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